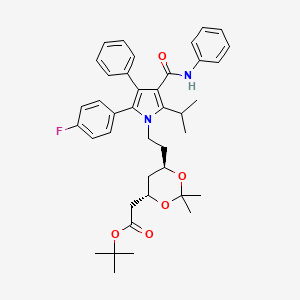

10-trans-Atorvastatin Acetonide tert-Butyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

10-trans-Atorvastatin Acetonide tert-Butyl Ester is an intermediate in the preparation of Atorvastatin Impurity AT10 . It has a molecular weight of 654.81 and a molecular formula of C40H47FN2O5 .

Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a molecular weight of 654.82 . The storage temperature is 28 C .Applications De Recherche Scientifique

Cardiovascular Disease Prevention and Treatment

Atorvastatin, a widely used statin, has been extensively studied for its efficacy in preventing and managing cardiovascular diseases. Research has shown that atorvastatin can significantly reduce levels of low-density lipoprotein (LDL) cholesterol, thereby decreasing the risk of cardiovascular events in patients with hypercholesterolemia and type 2 diabetes mellitus. Atorvastatin has been compared to other statins like rosuvastatin, with findings indicating its potent effect in lowering cholesterol levels and potentially offering advantages in treating patients with renal impairment or heart failure with concomitant coronary artery disease (DiNicolantonio et al., 2013). Moreover, atorvastatin has been evaluated for its role in the primary prevention of cardiovascular events in patients with diabetes, suggesting a nuanced approach to its application based on individual risk factors (Riche & McClendon, 2007).

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetics and pharmacodynamics of atorvastatin have been a subject of study to understand its interaction with various metabolic pathways and transporters. These studies aim to elucidate the mechanisms through which atorvastatin exerts its effects, including its metabolism by cytochrome P450 enzymes and its transport within the body. Understanding these properties can inform the optimization of atorvastatin dosing and its use in combination with other medications to maximize therapeutic efficacy while minimizing adverse effects (Shitara & Sugiyama, 2006).

Atherosclerosis Management

Atorvastatin has also been researched for its impact on atherosclerosis, with studies indicating its ability to slow the progression of this condition. By lowering LDL cholesterol levels, atorvastatin can delay the development of atherosclerotic plaques, offering potential benefits in the management of patients at risk for coronary artery disease. Such research supports the use of atorvastatin in both primary and secondary prevention strategies to reduce the burden of cardiovascular diseases (Keating & Robinson, 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 10-trans-Atorvastatin Acetonide tert-Butyl Ester is HMG-CoA reductase , an enzyme that plays a crucial role in the production of cholesterol in the body . This compound is an intermediate in the preparation of Atorvastatin .

Mode of Action

10-trans-Atorvastatin Acetonide tert-Butyl Ester, like Atorvastatin, is a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway , which is responsible for the production of cholesterol and other important biomolecules . This results in a decrease in the level of cholesterol, particularly low-density lipoprotein (LDL), in the bloodstream .

Result of Action

The primary result of the action of 10-trans-Atorvastatin Acetonide tert-Butyl Ester is the reduction of blood lipid levels , particularly LDL cholesterol . This can help prevent the development of atherosclerosis and reduce the risk of heart disease .

Propriétés

IUPAC Name |

tert-butyl 2-[(4S,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPZOMYSGNZDKY-ZWXJPIIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675640 |

Source

|

| Record name | tert-Butyl [(4S,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-trans-Atorvastatin Acetonide tert-Butyl Ester | |

CAS RN |

1105067-90-0 |

Source

|

| Record name | tert-Butyl [(4S,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)

![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)